molecular formula C18H18N4O3S B14106777 7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one

7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one

Cat. No.: B14106777
M. Wt: 370.4 g/mol
InChI Key: XDTNWXDPFBPGRD-ONEGZZNKSA-N
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Description

7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This tandem Knoevenagel–Michael protocol is efficient and provides high atom economy, making it a sustainable synthesis strategy.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the multicomponent reaction process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies on its binding affinity and interaction with target proteins are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(2E)-but-2-en-1-yl]-6-hydroxy-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-2H-purin-2-one apart from similar compounds is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

7-[(E)-but-2-enyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione

InChI

InChI=1S/C18H18N4O3S/c1-3-4-10-22-14-15(21(2)17(25)20-16(14)24)19-18(22)26-11-13(23)12-8-6-5-7-9-12/h3-9H,10-11H2,1-2H3,(H,20,24,25)/b4-3+

InChI Key

XDTNWXDPFBPGRD-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C

Canonical SMILES

CC=CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

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